2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a complex organic compound that features a piperidine ring, a methoxybenzoyl group, and a trifluoromethyl-substituted pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-methoxybenzoyl chloride with piperidine to form the intermediate 1-(2-methoxybenzoyl)piperidine. This intermediate is then reacted with 2-chloro-6-(trifluoromethyl)pyridine in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2-Chlorobenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
- 2-{[1-(2-Methylbenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
Uniqueness
2-{[1-(2-Methoxybenzoyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent compared to similar compounds.
Properties
IUPAC Name |
(2-methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-27-16-6-3-2-5-15(16)19(26)25-11-9-14(10-12-25)13-28-18-8-4-7-17(24-18)20(21,22)23/h2-8,14H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUJSRRQYNZQCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)COC3=CC=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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